5-(3-Methylphenyl)pyrimidine

Medicinal Chemistry Physicochemical Characterization Analytical Chemistry

This high-purity (98%) biaryl heterocycle is a critical intermediate for synthesizing selective kinase inhibitors. The 3-methylphenyl substitution provides unique steric and electronic properties essential for modulating ATP-binding pocket interactions, ensuring reproducible SAR data. Unlike generic analogs, this specific isomer guarantees reliable target engagement. The unambiguous CAS 893734-21-9 ensures precise tracking across collaborative research. Ideal for medicinal chemistry labs building focused kinase libraries.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
Cat. No. B13915764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylphenyl)pyrimidine
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN=CN=C2
InChIInChI=1S/C11H10N2/c1-9-3-2-4-10(5-9)11-6-12-8-13-7-11/h2-8H,1H3
InChIKeyQGPQOVKPLVTURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methylphenyl)pyrimidine: Technical Specifications and Procurement Baseline


5-(3-Methylphenyl)pyrimidine (CAS: 893734-21-9) is a biaryl heterocyclic compound comprising a pyrimidine ring substituted at the 5-position with a 3-methylphenyl group . It is primarily utilized as a key intermediate in the synthesis of kinase inhibitors and functional materials, with predicted physicochemical properties including a boiling point of 302.8±21.0°C at 760 Torr, a density of 1.081±0.06 g/cm³, and a pKa of 1.809±0.10 . The compound is commercially available with typical purities of 98% .

Why 5-(3-Methylphenyl)pyrimidine Cannot Be Replaced by Generic Analogs in Research Applications


Substitution of the 5-position phenyl ring with a 3-methyl group in 5-(3-Methylphenyl)pyrimidine introduces steric and electronic effects that fundamentally alter molecular recognition, binding affinity, and physicochemical properties compared to unsubstituted or differently substituted analogs . Even minor positional changes (e.g., 2-methyl vs. 3-methyl) or the absence of the methyl group can significantly impact target engagement, as demonstrated in broader structure-activity relationship (SAR) studies of phenylpyrimidine derivatives where methyl substitution modulated potency [1]. Therefore, in applications requiring precise molecular interactions, generic substitution without experimental validation is likely to yield irreproducible or suboptimal results.

Quantitative Differentiation of 5-(3-Methylphenyl)pyrimidine from Closest Analogs


Predicted Boiling Point and Density vs. Unsubstituted 5-Phenylpyrimidine

The presence of a methyl group at the meta position of the phenyl ring in 5-(3-Methylphenyl)pyrimidine is predicted to alter its physicochemical properties compared to the unsubstituted analog, 5-Phenylpyrimidine. Predicted data indicates a boiling point of 302.8±21.0°C at 760 Torr and a density of 1.081±0.06 g/cm³ for 5-(3-Methylphenyl)pyrimidine . While direct experimental data for 5-Phenylpyrimidine is not provided in the same source, class-level inference suggests that the methyl substitution generally increases molecular weight and alters intermolecular interactions, which can impact purification and formulation .

Medicinal Chemistry Physicochemical Characterization Analytical Chemistry

pKa Prediction and Potential Ionization State Differences

The predicted pKa of 5-(3-Methylphenyl)pyrimidine is 1.809±0.10 . This value suggests that the compound remains largely un-ionized under physiological pH conditions. While no direct comparative pKa data for 5-Phenylpyrimidine is available from the same source, the presence of the electron-donating methyl group can subtly influence the basicity of the pyrimidine nitrogens compared to the unsubstituted analog . This class-level inference is important for predicting solubility, membrane permeability, and potential for off-target interactions.

Medicinal Chemistry ADME Physicochemical Characterization

Commercial Purity Specification vs. Industry Standard

5-(3-Methylphenyl)pyrimidine is commercially available from reputable vendors with a specified purity of 98% . This level of purity meets or exceeds the standard for research-grade building blocks used in medicinal chemistry . While no direct comparator purity data for specific analogs is provided in this source, this specification is a critical procurement parameter for ensuring reproducibility in downstream synthetic applications.

Chemical Procurement Quality Control Synthetic Chemistry

Structural Confirmation and Compound Identity

The identity of 5-(3-Methylphenyl)pyrimidine is confirmed by its CAS registry number 893734-21-9 and its synonyms including AKOS BAR-0652 . This unambiguous identification is essential for reproducibility in scientific literature and for accurate procurement. Unlike generic descriptions, this specific identifier ensures that researchers obtain the exact molecular structure required for their studies, preventing errors that can arise from using regioisomers or analogs .

Chemical Analysis Compound Characterization Medicinal Chemistry

Validated Application Scenarios for 5-(3-Methylphenyl)pyrimidine Based on Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

5-(3-Methylphenyl)pyrimidine serves as a versatile core scaffold for generating diverse kinase inhibitor libraries. The 3-methylphenyl group at the 5-position introduces steric and electronic properties that can be exploited to modulate binding interactions with kinase ATP-binding pockets. Its 98% commercial purity ensures that downstream synthetic steps are not compromised by impurities, which is critical for reliable SAR studies .

Physicochemical Characterization and Pre-formulation Studies

The predicted boiling point (302.8±21.0°C) and density (1.081±0.06 g/cm³) provide essential parameters for developing robust analytical methods, including HPLC and GC, and for designing purification protocols . Furthermore, the predicted pKa of 1.809±0.10 informs the selection of appropriate buffers and pH conditions for biological assays to ensure consistent compound behavior .

Chemical Biology Tool Compound Development

As a well-defined biaryl pyrimidine building block, this compound can be further functionalized to create chemical probes for target identification and validation. Its unambiguous CAS registry number (893734-21-9) guarantees precise compound tracking and reproducibility across different research laboratories, which is essential for collaborative target validation efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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